molecular formula C8H2Co2O8 B8277120 CID 49868020

CID 49868020

Número de catálogo B8277120
Peso molecular: 343.96 g/mol
Clave InChI: BXCQGSQPWPGFIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID 49868020 is a useful research compound. Its molecular formula is C8H2Co2O8 and its molecular weight is 343.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 49868020 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 49868020 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

CID 49868020

Fórmula molecular

C8H2Co2O8

Peso molecular

343.96 g/mol

Nombre IUPAC

carbon monoxide;cobalt;cobalt(2+);methanone

InChI

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2

Clave InChI

BXCQGSQPWPGFIV-UHFFFAOYSA-N

SMILES canónico

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

Origen del producto

United States

Synthesis routes and methods

Procedure details

A high pressure tube (stage a)) filled with 600 ml of active charcoal (from Norit, particle size 3-5 mm) is charged with 180 ml/hour of an aqueous cobalt acetate solution which contains 2.5% by weight of Co2+. In addition, 50 liters (STP)/hour of an equimolar mixture of carbon monoxide and hydrogen are introduced. A temperature of 120° C. and a pressure of 300 bar are maintained. The solution taken off at the other end of the tube contains 0.65% by weight of Co2+ and 1.85% by weight of cobalt as cobalt carbonyl hydride, as well as the corresponding amount of acetic acid. This solution is let down to 20 bar and then thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which contains 43% by weight of butadiene (1.57 moles) (stage b)). After phase separation, the C4 -cut contains 3.7 g of cobalt in the form of cobalt carbonyl compounds. The aqueous phase separated off, which is subsequently used to remove cobalt from the reaction mixture, contains 0.65% by weight of Co2+ and 1.3% by weight of acetic acid. This cobalt-containing C4 -cut is then fed to a high-pressure vessel (stage c)) of 1.9 liters capacity, and furthermore 127 ml (1.57 moles) of pyridine, 127 ml (3.14 moles) of methanol and 60 liters (STP) of carbon monoxide are added per hour. The carbonylation takes place at 130° C. and 600 bar. The product taken off at the top of the high-pressure vessel is let down, so that in addition to excess carbon monoxide excess C4 -hydrocarbons are separated off; the latter contain virtually no butadiene and the conversion is thus quantitative. Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material discharged (stage d)), the distillation being carried out under reduced pressure so as not to damage the catalyst. The temperature of the material in the distillation vessel is not allowed to exceed 65° C. This material, which contains 3.7 g of cobalt as carbonyl complex and 165 g (1.44 moles) of pentenoic acid ester is continuously fed, together with 117 ml (2.88 moles) of methanol and 55 liters (STP) of carbon monoxide, containing 2% by volume of hydrogen, into the bottom of a further high-pressure vessel of 1.7 liters capacity. The carbonylation is carried out at 170° C. and under a pressure of 150 bar. The excess methanol and the free pyridine are distilled from the material discharged (328 g) in a further column, whilst introducing about 50 liters (STP) of carbon monoxide per hour. The material from the bottom of the distillation column (265 g/hour) is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution obtained from the cobalt carbonyl extraction stage, at 100° C. in a tube packed with Raschig rings, whilst about 50 liters (STP) of air are being passed through (stage (e)). After separation, 200 ml of aqueous cobalt acetate solution containing 2.45% by weight of cobalt2+ are obtained; after extraction with cyclohexane, this solution is fed to the cobalt carbonyl formation stage (a). The organic phase is separated by fractional distillation into pyridine (about 5 g), valeric acid esters (6.5 g), pentenoic acid esters (11.5 g) and dimethyl butanedicarboxylates (220 g). The latter constituent contains 181 g of dimethyl adipate.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pentenoic acid ester
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
117 mL
Type
reactant
Reaction Step Four
Quantity
55 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
1.57 mol
Type
reactant
Reaction Step Twelve
Quantity
127 mL
Type
reactant
Reaction Step Thirteen
Quantity
127 mL
Type
reactant
Reaction Step Thirteen
Quantity
60 L
Type
reactant
Reaction Step Thirteen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.